DDUG diMS

Beschreibung

Identification of NSC 109555 as a Novel Chemotype in Kinase Inhibition Research

NSC 109555, also known by its synonyms DDUG and NCI C04808, was identified through a high-throughput screening assay conducted by the U.S. National Cancer Institute Developmental Therapeutics Program. caymanchem.commedchemexpress.com This screening program aimed to discover specific inhibitors of Checkpoint Kinase 2 (Chk2). The compound was recognized as a bis-guanylhydrazone, representing a novel chemical structure or "chemotype" for inhibiting Chk2 kinase activity. caymanchem.comoncotarget.comrcsb.org Its identification provided a new lead for the development of potent and selective Chk2 inhibitors. rcsb.org

Significance of Checkpoint Kinase 2 (Chk2) in DNA Damage Response and Cancer Biology

Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a critical role in the DNA damage response (DDR) pathway. oncotarget.comumz.ac.iraacrjournals.org The DDR is a complex network of cellular processes activated in response to DNA lesions, which can be caused by various factors including genotoxic agents used in cancer therapy. oncotarget.comumz.ac.iraacrjournals.orgaacrjournals.orgaacrjournals.org Upon detection of DNA damage, particularly double-strand breaks, the Ataxia-telangiectasia mutated (ATM) kinase is activated and phosphorylates Chk2, primarily at Threonine 68. oncotarget.comumz.ac.iraacrjournals.org This phosphorylation initiates Chk2 activation, which then phosphorylates various downstream substrates. umz.ac.iraacrjournals.org

The activation of Chk2 leads to several crucial cellular outcomes, including:

Cell cycle arrest: Chk2 can phosphorylate proteins like the Cdc25 phosphatases (Cdc25A and Cdc25C), which are essential for cell cycle progression. umz.ac.iraacrjournals.org Phosphorylation of Cdc25C, for instance, promotes its sequestration in the cytoplasm, preventing entry into mitosis. umz.ac.ir This arrest provides time for DNA repair. umz.ac.iraacrjournals.org

DNA repair: Chk2 is involved in activating DNA repair mechanisms. For example, it phosphorylates BRCA1, a protein critical for homologous recombination repair of double-strand breaks. umz.ac.iraacrjournals.orgplos.org

Apoptosis: In cases of irreparable DNA damage, Chk2 can promote programmed cell death (apoptosis) by phosphorylating substrates like p53 and E2F1. umz.ac.iraacrjournals.orgplos.org

While Chk2 is often considered a tumor suppressor due to its role in maintaining genomic integrity and preventing the proliferation of damaged cells, its function in cancer is complex and can be context-dependent. umz.ac.iraacrjournals.orgaacrjournals.org In some cancer cells, particularly those with p53 mutations, Chk2 may contribute to survival by regulating G2/M checkpoints and DNA repair, potentially diminishing the effectiveness of DNA-damaging therapies. oncotarget.com Conversely, activated Chk2 has also been shown to provide a survival signal for tumor cells by regulating the release of the antiapoptotic protein survivin from mitochondria, independent of p53 status. aacrjournals.org This dual role highlights Chk2 as a potential therapeutic target in cancer, with the aim of either sensitizing cancer cells to therapy or, in some cases, exploiting its role in survival pathways. oncotarget.comumz.ac.iraacrjournals.orgaacrjournals.orgplos.org

Overview of Checkpoint Kinase Inhibitors in Therapeutic Development

Checkpoint kinases, including Chk1 and Chk2, have emerged as attractive targets for cancer therapy. biomolther.orgnih.govnih.gov Inhibiting these kinases can abrogate the cell cycle checkpoints that cancer cells often rely on to survive DNA damage induced by chemotherapy or radiotherapy. aacrjournals.orgbiomolther.orgnih.gov By preventing cell cycle arrest and DNA repair, checkpoint kinase inhibitors can force cancer cells with damaged DNA to proceed through the cell cycle, leading to increased genomic instability and ultimately cell death. aacrjournals.orgbiomolther.org

The development of checkpoint kinase inhibitors has been an active area of drug discovery. nih.govresearchgate.net While Chk1 inhibitors have seen more extensive clinical evaluation, Chk2 inhibitors are also being investigated for their therapeutic potential. biomolther.orgnih.govnih.gov The rationale for targeting Chk2 includes the possibility of sensitizing cancer cells to DNA-damaging agents and potentially protecting normal tissues from treatment-related toxicities. oncotarget.comnih.gov Preclinical studies have demonstrated that inhibiting Chk2 can enhance the efficacy of various chemotherapies, including topoisomerase II inhibitors and gemcitabine (B846). caymanchem.commedchemexpress.comoncotarget.commedchemexpress.com Furthermore, combining Chk2 inhibitors with other targeted therapies, such as PARP inhibitors, has shown promise in preclinical models by increasing DNA damage accumulation and inducing apoptosis in cancer cells. plos.orgbiomolther.org

Despite the preclinical evidence supporting Chk2 inhibition, no Chk2 inhibitors have yet successfully advanced to higher stages of clinical development. biomolther.org However, research continues to explore the therapeutic potential of targeting Chk2, particularly in specific cancer subtypes or in combination with other treatment modalities. biomolther.orgnih.govnih.gov

Detailed Research Findings Related to NSC 109555

NSC 109555 has been characterized as an ATP-competitive inhibitor of Chk2. caymanchem.commedchemexpress.comrcsb.orgmedchemexpress.com In a cell-free kinase assay, NSC 109555 demonstrated potent inhibition of Chk2 with an IC₅₀ value of 200 nM. caymanchem.commedchemexpress.commedchemexpress.com It also inhibited Chk2 autophosphorylation and phosphorylation of the Chk2 substrate histone H1 in vitro with an IC₅₀ of 240 nM. caymanchem.commedchemexpress.commedchemexpress.com

Selectivity profiling showed that NSC 109555 is selective for Chk2 over Chk1 and a panel of 16 other kinases. caymanchem.commedchemexpress.commedchemexpress.com However, it did show inhibition of Brk, c-Met, IGFR, and LCK at higher concentrations. caymanchem.commedchemexpress.commedchemexpress.com

| Kinase | IC₅₀ (nM) |

|---|---|

| Chk2 | 200 |

| Chk2 (autophosphorylation/Histone H1) | 240 |

| Brk | 210 |

| c-Met | 6000 |

| IGFR | 7400 |

| LCK | 7100 |

| Chk1 | >100000 (no inhibition) nih.gov |

| Other 16 kinases | Selective over these caymanchem.commedchemexpress.commedchemexpress.com |

Crystallographic studies of Chk2 in complex with NSC 109555 have confirmed that the compound binds in the ATP-binding pocket, consistent with its ATP-competitive mechanism of inhibition. rcsb.orgnih.gov The crystal structure revealed a unique hydrophobic pocket near the binding site, which could potentially be exploited for the design of analogs with improved potency and selectivity. rcsb.org

While NSC 109555 showed potent inhibition of Chk2 in cell-free assays, initial studies indicated it did not show detectable Chk2 inhibition in a cellular environment. nih.govnih.gov This led to the development of analogs, such as PV1019 (NSC 744039), which were designed based on the crystal structure of NSC 109555 bound to Chk2 to improve cellular activity. nih.govnih.govaacrjournals.org PV1019, a derivative of NSC 109555, was found to be a selective sub-micromolar inhibitor of Chk2 in vitro and inhibited Chk2 in cells, affecting autophosphorylation and phosphorylation of downstream targets like Cdc25C in response to DNA damage. nih.govaacrjournals.org

Despite limitations in cellular activity for the parent compound, research findings have demonstrated that NSC 109555 can potentiate the effects of certain chemotherapeutic agents in cancer cell lines. For instance, NSC 109555 (at 1,250 nM) was shown to potentiate gemcitabine-induced cytotoxicity in several pancreatic cancer cell lines, including MIA PaCa-2, CFPAC-1, PANC-1, and BxPC-3. caymanchem.commedchemexpress.commedchemexpress.com This potentiation was associated with a reduction in gemcitabine-induced increases in Chk2 phosphorylation and an enhancement of reactive oxygen species (ROS) production in MIA PaCa-2 cells. caymanchem.commedchemexpress.commedchemexpress.com

NSC 109555 has also been reported to induce autophagy in L1210 leukemia cells in vitro. caymanchem.commedchemexpress.commedchemexpress.com

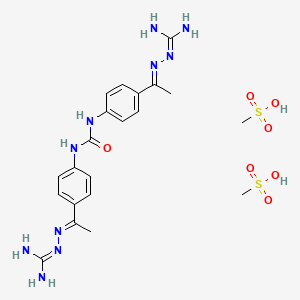

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N10O.2CH4O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;2*1-5(2,3)4/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2*1H3,(H,2,3,4)/b26-11+,27-12+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDBGZUARNKHBV-XMDRLFCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N10O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15427-93-7 | |

| Record name | NSC 109555 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015427937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Mechanism of Action and Molecular Interactions of Nsc 109555

ATP-Competitive Inhibition of Checkpoint Kinase 2

Research has established NSC 109555 as a selective and reversible ATP-competitive inhibitor of Chk2. scbt.comtocris.com This mechanism involves NSC 109555 binding to the ATP-binding pocket within the catalytic domain of Chk2, thereby competing with ATP for this site and inhibiting the kinase's ability to phosphorylate its downstream substrates. nih.govrcsb.orgproteopedia.orgresearchgate.net

Biochemical Characterization of Chk2 Inhibition by NSC 109555

Biochemical studies have characterized the inhibitory effects of NSC 109555 on Chk2 activity. In vitro kinase assays using radiolabeled γ-ATP demonstrated that NSC 109555 inhibits Chk2 autophosphorylation and the phosphorylation of the Chk2 substrate histone H1 in a concentration-dependent manner. tocris.comcaymanchem.com The inhibitory potency of NSC 109555 against Chk2 has been reported with IC50 values around 200-240 nM in cell-free kinase assays. nih.govrcsb.orgproteopedia.orgresearchgate.nettocris.comcaymanchem.com

Further kinetic analysis using double-reciprocal (Lineweaver-Burk) plots has provided evidence for the ATP-competitive nature of NSC 109555 inhibition. The convergence of the y-axis intercepts in these plots, obtained with varying concentrations of ATP and NSC 109555, is indicative of competitive inhibition.

Comparative Analysis of NSC 109555 with Other Chk2 Inhibitors

NSC 109555 represents a novel chemotype for Chk2 inhibition. nih.govrcsb.orgproteopedia.orgresearchgate.net Its potency has been found to be comparable to that of other known Chk2 inhibitors, such as debromohymenialdisine (B1669978) (DBH) and 2-arylbenzimidazole. However, the mode of binding of NSC 109555 differs from that of debromohymenialdisine, which is a dual inhibitor of both Chk1 and Chk2. nih.govrcsb.orgproteopedia.org This difference in binding mode contributes to the selectivity profile of NSC 109555.

While NSC 109555 showed potent inhibition of Chk2 in vitro, it did not demonstrate detectable Chk2 inhibition in a cellular environment in some studies, which might be attributed to other cellular actions or pharmacokinetic limitations. nih.govnih.gov This has led to the development of analogs, such as PV1019 (NSC 744039), which is a derivative of NSC 109555 designed to improve cellular activity while retaining selectivity. nih.govresearchgate.netresearchgate.net PV1019 has shown slightly higher potency (IC50 of 138 nM) compared to NSC 109555 (240 nM) in inhibiting Chk2-mediated histone H1 phosphorylation in vitro and inhibits Chk2-dependent phosphorylation of Cdc25C. nih.govresearchgate.net

Selectivity Profile of NSC 109555 Against a Panel of Kinases

A key aspect of NSC 109555's characterization is its selectivity for Chk2 over other kinases. Kinase profiling experiments have shown that NSC 109555 is selective for Chk2, exhibiting significantly higher IC50 values for a panel of other cellular kinases compared to Chk2. caymanchem.com While some weak activity against a few other kinases has been observed, the IC50 values are substantially higher (more than 6.5-fold) than that for Chk2, a selectivity comparable to that of DBH and 2-arylbenzimidazole. Specifically, NSC 109555 has shown selectivity for Chk2 over Chk1, with an IC50 for Chk1 reported to be greater than 10 μM. nih.govtocris.comcaymanchem.com Against a panel of 16-20 kinases, NSC 109555 has demonstrated selectivity, although it did show inhibition of Brk, c-Met, IGFR, and LCK at higher concentrations. caymanchem.com

Here is a summary of the kinase selectivity profile of NSC 109555:

| Kinase | IC50 (nM) |

|---|---|

| Chk2 | 200-240 |

| Chk1 | > 10000 |

| Brk | 210 |

| c-Met | 6000 |

| IGFR | 7400 |

| LCK | 7100 |

| Other kinases in panel | Significantly higher IC50s (> 6.5-fold vs Chk2) |

Note: IC50 values are approximate and may vary slightly depending on the specific assay conditions.

Molecular Basis of Chk2-NSC 109555 Interaction

Understanding the molecular interaction between NSC 109555 and Chk2 provides crucial insights into its inhibitory mechanism and selectivity.

Computational Docking Studies of NSC 109555 within the Chk2 Catalytic Domain

Computational docking studies have been employed to predict the binding mode of NSC 109555 within the ATP-binding pocket of the Chk2 catalytic domain. oncotarget.com Initial molecular modeling studies predicted that NSC 109555 would adopt a "horse-shoe" conformation within the ATP binding pocket, forming hydrogen bonds with residues such as Leu226, Asp311, Asp328, and Glu351. nih.gov These studies supported the notion of competitive inhibition with ATP.

Crystallographic Insights into NSC 109555 Binding Mode

Crystallographic studies have provided a more precise understanding of how NSC 109555 interacts with Chk2 at the atomic level. The crystal structure of the catalytic domain of Chk2 in complex with NSC 109555 (PDB code 2W0J) has been solved at a resolution of 2.05 Å. nih.govrcsb.orgproteopedia.orgebi.ac.ukcore.ac.uk This structure confirms that NSC 109555 occupies the ATP-binding pocket, validating its ATP-competitive nature. nih.govrcsb.orgproteopedia.org

However, the crystallographic data revealed a binding mode that differed from the initial computational predictions. nih.gov The electron density maps showed that NSC 109555 binds in an extended conformation, anchored to the ATP-binding pocket through hydrogen bonding. nih.gov A critical interaction involves the hydrogen bonding of the guanidinium (B1211019) terminus of NSC 109555 to Glu273, a residue located on the C-α helix of Chk2. nih.gov Additional interactions include water-mediated hydrogen bonds between the carbonyl group of the urea (B33335) moiety of NSC 109555 and the backbone carbonyl of Glu302 and the amide of Met304. nih.gov Van der Waals interactions between the aryl moieties of the phenyl guanidinohydrazone and residues such as Val234, Lys249, Ile299, Leu301, and Leu354 also contribute to the binding affinity and surface complementarity. nih.gov

Comparison of the Chk2-NSC 109555 structure with that of Chk2 in complex with debromohymenialdisine (DBH) (PDB code 2CN5) further illustrates the distinct binding modes of these inhibitors. nih.govcore.ac.uk While both are ATP-competitive, their specific interactions within the pocket differ, contributing to their respective selectivity profiles. nih.govrcsb.orgproteopedia.org

The structural insights gained from the co-crystal structure of Chk2 with NSC 109555 have been instrumental in the rational design of new Chk2 inhibitors with enhanced potency and selectivity. nih.govrcsb.orgproteopedia.orgnih.gov

Analysis of the ATP-Binding Pocket Occupancy

Crystallographic studies, specifically the co-crystal structure of the Chk2 catalytic domain in complex with NSC 109555 (PDB code 2W0J), have provided detailed insights into its binding mode. nih.govrcsb.org The electron density maps from these studies clearly demonstrate that NSC 109555 occupies the ATP-binding pocket of Chk2. nih.govrcsb.org The inhibitor adopts an extended conformation within this pocket. nih.govnih.gov This occupancy is consistent with its classification as an ATP-competitive inhibitor, as determined by biochemical characterization which showed an IC₅₀ of 240 nM for ATP binding inhibition. nih.govnih.govcaymanchem.com

Characterization of Hydrogen Bonding and Hydrophobic Interactions

The binding of NSC 109555 within the Chk2 ATP-binding pocket is mediated by a network of hydrogen bonds and hydrophobic interactions. A key interaction involves a direct hydrogen bond between the guanidinium terminus of NSC 109555 and the side chain of Glu273, located on the C-α helix of Chk2. nih.govresearchgate.net

Water molecules also play a role in anchoring the inhibitor. Water-mediated hydrogen bonds are observed between the carbonyl group of the urea functional group of NSC 109555 and the backbone carbonyl of Glu302 and the amide of Met304, residues located in the hinge region of Chk2. nih.govnih.govresearchgate.net

Hydrophobic interactions also contribute significantly to the binding affinity. Van der Waals interactions occur between the aryl moieties of the phenyl guanidinohydrazone portion of NSC 109555 and several residues lining the ATP-binding pocket, including Val234, Lys249, Ile299, Leu301, and Leu354. nih.gov These interactions contribute to favorable surface complementarity between the inhibitor and the binding site. nih.gov

Furthermore, the co-crystal structure reveals the presence of a hydrophobic pocket adjacent to Glu273. nih.govnih.govrcsb.orgnih.govresearchgate.net This pocket is lined primarily by small hydrophobic residues and its accessibility is influenced by the gatekeeper residue Leu301. nih.govresearchgate.net This feature has been identified as a potential site for chemical modifications to enhance the binding affinity and selectivity of NSC 109555 analogs. nih.govnih.govrcsb.orgnih.govresearchgate.net

The key molecular interactions are summarized in the table below:

| Interaction Type | NSC 109555 Moiety | Chk2 Residue(s) Involved | Nature of Interaction | Source |

| Hydrogen Bonding | Guanidinium terminus | Glu273 (side chain) | Direct hydrogen bond | nih.govresearchgate.net |

| Hydrogen Bonding | Urea carbonyl group | Glu302 (backbone carbonyl), Met304 (backbone amide) | Water-mediated hydrogen bonds | nih.govnih.govresearchgate.net |

| Hydrophobic Interaction | Aryl moieties | Val234, Lys249, Ile299, Leu301, Leu354 | Van der Waals interactions | nih.gov |

| Hydrophobic Pocket | Near methyl group/Glu273 | (Lined by small hydrophobic residues) | Potential site for optimization | nih.govnih.govrcsb.orgnih.govresearchgate.net |

Distinct Binding Mode Compared to Other Chk2 Inhibitors

The binding mode of NSC 109555 in the Chk2 ATP-binding pocket presents distinct features when compared to other known Chk2 inhibitors, such as debromohymenialdisine (DBQ). nih.govrcsb.org Unlike DBQ, which forms direct hydrogen bonds with the backbone of hinge region residues, NSC 109555 interacts with the hinge region primarily through water-mediated hydrogen bonds involving the urea carbonyl group and the backbone of Glu302 and Met304. nih.gov

Another notable difference is the polar interaction between the guanidinium terminus of NSC 109555 and Glu273, an interaction not observed with DBQ. nih.gov While computational modeling had previously predicted a "horse-shoe" conformation for NSC 109555 with hydrogen bonds to different residues, the experimental crystal structure clearly shows an extended conformation anchored by the interaction with Glu273 and the water-mediated hinge interactions. nih.gov This distinct binding mode highlights NSC 109555 as a novel chemotype for Chk2 inhibition and provides a unique template for the structure-assisted design of new inhibitors. nih.govnih.govrcsb.org

| Compound | Hinge Region Interaction | Interaction with Glu273 | Overall Conformation in Binding Pocket | Source |

| NSC 109555 | Water-mediated hydrogen bonds | Direct hydrogen bond | Extended | nih.govnih.govresearchgate.net |

| Debromohymenialdisine (DBQ) | Direct hydrogen bonds | No polar interaction | - | nih.gov |

The potency and selectivity of NSC 109555 for Chk2 have been demonstrated in biochemical assays. It exhibits an IC₅₀ of 240 nM for Chk2, while its activity against Chk1 is significantly lower, with IC₅₀ values reported as greater than 10 µM or 100 µM. nih.govnih.govcaymanchem.comnih.gov This selectivity profile is a crucial characteristic for a potential therapeutic agent targeting Chk2.

| Compound | Chk2 IC₅₀ (nM) | Chk1 IC₅₀ | Selectivity | Source |

| NSC 109555 | 240 (or 200) | >10,000 (>10 µM) or >100,000 (>100 µM) | Selective | nih.govnih.govcaymanchem.comnih.gov |

Structure Activity Relationship Sar Studies of Nsc 109555 and Its Analogs

Elucidation of Key Structural Elements for Chk2 Inhibitory Activity

SAR studies of NSC 109555 and its analogs have highlighted the critical roles of specific structural components for potent Chk2 inhibition. nih.gov

Role of the Diphenylurea Linker

The diphenylurea linker region connecting the two guanidylhydrazone moieties appears to be important for the activity of NSC 109555. Analogs with modifications in this linker region, such as a meta-substituted analog (NSC 177944) or a urea (B33335) to thiourea (B124793) substitution (NSC 177941), were found to be inactive against Chk2. nih.gov Similarly, replacing the diphenylurea linker with a different group, such as a phenyl (NSC 67931) or aliphatic (NSC 69432, MGBG) moiety, also resulted in inactive molecules. This suggests that the specific structure and orientation provided by the diphenylurea linker are crucial for proper interaction with the Chk2 kinase domain. The urea carbonyl oxygen in the linker is thought to play an important role by participating in water-mediated hydrogen bonds to the hinge region of the kinase. nih.gov Replacing the urea with a thiourea functionality led to a poorly active compound, further emphasizing the importance of the urea group. nih.gov

Impact of Substitutions on Inhibitory Potency and Selectivity

The crystal structure of NSC 109555 in complex with Chk2 revealed that the inhibitor occupies the ATP-binding pocket, confirming its ATP-competitive nature. nih.govnih.gov The binding mode involves hydrogen bonds and water-mediated hydrogen bonds to the hinge region, hydrophobic packing interactions with the aryl and methyl groups, and ionic/hydrogen bonding with Glu273 via the guanylhydrazone groups. nih.gov Differences in the hydrophobic pocket and the "gatekeeper" residue (Leu301 in Chk2) compared to other kinases, such as Chk1, Zap, and EGFR, may contribute to NSC 109555's selectivity. nih.gov

Further studies with analogs where the bisguanidines were replaced with cyclic guanidine (B92328) analogs, such as PV976, showed improved potency (IC50 of 69.60 nM for Chk2) while maintaining selectivity over Chk1. nih.gov This suggests that modifications to the guanidylhydrazone moieties can impact potency while preserving favorable interactions.

Here is a table summarizing the activity of NSC 109555 and some of its analogs based on the provided information:

| Compound | Structural Modification | Chk2 Activity (IC50) | Selectivity (vs Chk1) | Reference |

| NSC 109555 | Parent compound (4,4'-diacetyldiphenylurea-bis(guanylhydrazone)) | 200-240 nM | Selective (>10 µM) | caymanchem.commedchemexpress.comtocris.com |

| NSC 177944 | meta-substituted analog | Inactive | N/A | nih.gov |

| NSC 177941 | Urea to thiourea substitution | Inactive | N/A | nih.gov |

| NSC 67931 | Missing diphenyl urea central core (phenyl linker) | Inactive | N/A | |

| NSC 69432 | Aliphatic analog (MGBG) | Inactive | N/A | |

| NSC 177940 | Half-parent molecule with thiourea substitution | Inactive | N/A | |

| NSC 377844 | Half parent molecule with modified guanidinium (B1211019) terminus | Inactive | N/A | |

| PV976 | Bisguanidine replaced with cyclic guanidine analog | 69.60 nM | Selective (>100 µM) | nih.gov |

Interactive Data Table:

Rational Design and Synthesis of NSC 109555 Derivatives

The identification of NSC 109555 as a novel and selective Chk2 inhibitor provided a foundation for the rational design and synthesis of derivative compounds with potentially improved properties. nih.govnih.gov The goal of these efforts was to develop analogs with enhanced potency, better cellular activity, and improved pharmacological profiles. nih.gov

Development of Analogs with Enhanced Potency and Cellular Activity

Based on the SAR insights and the crystal structure information, researchers have designed and synthesized structural analogs of NSC 109555. nih.govrsc.org These efforts aimed to optimize the interactions within the Chk2 ATP-binding pocket. For instance, modifications to the bisguanidine moieties, such as their replacement with cyclic guanidine analogs, led to compounds like PV976 with improved in vitro potency compared to NSC 109555. nih.gov

Despite its potent in vitro activity, NSC 109555 was found to be inactive in cellular assays. nih.gov This was attributed, in part, to the highly basic nature and double positive charge of the bisguanidine groups, which could hinder cellular permeability and potentially lead to off-target effects like DNA binding or interference with polyamine function. nih.gov Therefore, subsequent analog design focused on addressing these limitations to achieve better cellular activity.

Strategies for Improving Pharmacological Profiles of Bis(guanylhydrazone) Compounds

Strategies for improving the pharmacological profiles of NSC 109555 derivatives, particularly the bis(guanylhydrazone) class of compounds, have focused on modifying the structure to enhance cellular uptake and reduce potential off-target interactions while maintaining or improving Chk2 inhibitory potency and selectivity. nih.gov

One approach has been to explore functional replacements for the guanidine moiety that maintain key interactions with the target (like hydrogen bonding with Glu273) but have a lower pKa to improve cellular permeability. nih.gov The availability of crystal structures of Chk2 in complex with various inhibitors has been instrumental in guiding these design efforts through structure-assisted optimization. nih.gov

Modifications have also explored the hydrophobic pocket adjacent to the binding site, suggesting that introducing novel chemical entities on the methyl group could lead to improved binding affinities and potentially modulate selectivity due to variations in this pocket across different kinases. nih.govnih.gov

The development of analogs like PV1019 and other derivatives derived from NSC 109555 demonstrates the ongoing efforts to create more effective Chk2 inhibitors with improved cellular and pharmacological properties. nih.gov These iterative design and synthesis cycles, informed by structural and biological data, are crucial for the development of potential therapeutic agents. nih.gov

Structure-Guided Optimization Approaches

The availability of the co-crystal structure of the catalytic domain of Chk2 in complex with NSC 109555 has been instrumental in understanding its binding mode and guiding the design of improved analogs nih.govnih.gov. The crystal structure, refined to a resolution of 2.05 Å, confirmed that NSC 109555 occupies the ATP-binding pocket of Chk2 in an elongated manner, acting as a competitive inhibitor with respect to ATP nih.gov. This binding mode differed from what was predicted by earlier molecular modeling studies nih.gov.

Analysis of the co-crystal structure revealed key interactions between NSC 109555 and residues within the Chk2 ATP-binding pocket nih.gov. This structural information has allowed researchers to correlate prior SAR findings with specific protein-inhibitor interactions nih.gov. For instance, the inactivity of analogs with meta-substitution (e.g., NSC 177944) or a urea to thiourea substitution (e.g., NSC 177941) can be explained by how these modifications disrupt crucial interactions within the binding site nih.govnih.gov. The meta-substitution is thought to alter the orientation of the urea and guanidylhydrazone groups, interfering with water-mediated hydrogen bonds essential for binding nih.gov.

The co-crystal structure also highlighted a unique hydrophobic pocket near the bound inhibitor, which presents an opportunity for rational design to enhance binding affinity and selectivity nih.govnih.gov.

Despite its potent in vitro activity, NSC 109555 was found to be inactive in cellular assays nih.govmsu.eduresearchgate.net. This lack of cellular activity was hypothesized to be due to suboptimal pharmacokinetic properties or potential interference with polyamine function and DNA binding, possibly related to the compound's double charge and high polarity from the bisguanidine groups nih.govmsu.edu.

To address the limitations of NSC 109555 in cellular contexts while maintaining Chk2 selectivity, structure-guided optimization efforts led to the synthesis and evaluation of derivative compounds nih.govresearchgate.net. An example is PV1019 (NSC 744039), an analog designed based on the crystal structure information researchgate.netresearchgate.net. PV1019 is a selective submicromolar inhibitor of Chk2 in vitro and, importantly, demonstrated cellular Chk2 inhibition, unlike its parent compound NSC 109555 researchgate.netresearchgate.net. A co-crystal structure of PV1019 bound to Chk2 confirmed its competitive ATP binding mode, similar to NSC 109555 researchgate.net.

Further structural analogs have been examined, including those where the bisguanidines were replaced with cyclic guanidine analogs, such as PV976 nih.gov. PV976 exhibits an IC₅₀ value of 69.60 nM for Chk2 and shows high selectivity over Chk1 nih.gov. The co-crystal structure of Chk2 in complex with PV976 revealed that it also adopts an extended conformation in the ATP-binding pocket, similar to NSC 109555 nih.gov.

Cellular and Biological Effects of Chk2 Inhibition by Nsc 109555

Modulation of Downstream Targets in the DNA Damage Response Pathway

Chk2, upon activation by upstream kinases like ATM in response to DNA damage, phosphorylates a range of downstream substrates to orchestrate the cellular response. nih.govaacrjournals.org Inhibition of Chk2 by NSC 109555 affects the phosphorylation status of these critical targets.

Inhibition of Histone H1 Phosphorylation

Histone H1 is a known substrate of Chk2, and its phosphorylation is involved in chromatin structure modulation during the DNA damage response. NSC 109555 has been shown to inhibit the phosphorylation of histone H1 in vitro. caymanchem.comtocris.commedchemexpress.comprobes-drugs.org

| Substrate | Effect of NSC 109555 | IC₅₀ (in vitro) | Reference |

| Histone H1 | Inhibition | 240 nM | caymanchem.commedchemexpress.com |

Effects on Chk2 Autophosphorylation and Substrate Phosphorylation (e.g., Cdc25C, HDMX)

Chk2 activation involves autophosphorylation, and it phosphorylates key cell cycle regulators like Cdc25C and proteins involved in p53 regulation such as HDMX (also known as MDM4). nih.govnih.govaacrjournals.orgnih.gov NSC 109555 inhibits Chk2 autophosphorylation in vitro. caymanchem.commedchemexpress.com While NSC 109555 itself did not show detectable cellular Chk2 inhibition in some studies, its analog PV1019 (NSC 744039) has been shown to inhibit Chk2 autophosphorylation, Cdc25C phosphorylation, and HDMX degradation in cells in response to DNA damage. nih.govnih.gov

| Target/Substrate | Effect of NSC 109555 (in vitro) | Effect of PV1019 (NSC 744039) (in cells) | Reference |

| Chk2 (Autophosphorylation) | Inhibition | Inhibition | caymanchem.commedchemexpress.comnih.govnih.gov |

| Cdc25C | Not specified for NSC 109555 | Inhibition of phosphorylation | nih.govnih.gov |

| HDMX | Not specified for NSC 109555 | Inhibition of degradation | nih.govnih.gov |

Impact on Cellular Bioenergetics and Metabolism

Beyond its direct effects on Chk2 and the DNA damage response, NSC 109555 has been observed to influence cellular bioenergetics and metabolism.

Attenuation of Mitochondrial ATP Synthesis

NSC 109555 has been reported to attenuate mitochondrial ATP synthesis. tocris.comscbt.comprobes-drugs.org This suggests an impact on the cell's energy production machinery, specifically the mitochondria, which are responsible for the majority of ATP generation through oxidative phosphorylation. frontiersin.orgplos.orgmedsci.org

Induction of Autophagy in Cancer Cell Lines

Autophagy is a cellular process involving the degradation and recycling of cellular components, which can be induced by various stressors, including metabolic stress and certain therapeutic agents. mdpi.com NSC 109555 has been shown to induce autophagy in L1210 leukemia cells in vitro. caymanchem.commedchemexpress.commedchemexpress.com This induction of autophagy may contribute to its antiproliferative activity observed in some leukemia cell lines. caymanchem.comtocris.com

Influence on Cell Fate Pathways

The inhibition of Chk2 and the subsequent modulation of downstream targets in the DDR pathway can significantly influence cell fate decisions, such as cell cycle arrest, DNA repair, or apoptosis. nih.govaacrjournals.orgnih.gov While NSC 109555 primarily acts as a Chk2 inhibitor, its impact on cell fate is intrinsically linked to the role of Chk2 in responding to DNA damage and maintaining genomic stability. scbt.comaacrjournals.org By inhibiting Chk2, NSC 109555 can interfere with the proper execution of these checkpoint functions, potentially affecting whether a cell arrests for repair or undergoes apoptosis. nih.gov Studies with the analog PV1019 have shown protection of normal mouse thymocytes against radiation-induced apoptosis, highlighting the role of Chk2 inhibition in influencing cell survival under genotoxic stress. nih.govnih.govoncotarget.com The influence on cell fate pathways is a complex interplay of the DDR, cellular bioenergetics, and other signaling networks. numberanalytics.comnih.govnih.govlabroots.combiorxiv.org

Cell Cycle Progression Modulation

The DNA damage checkpoint pathway, in which Chk2 is a central component, is essential for regulating cell cycle progression in response to DNA lesions. Upon activation by upstream kinases like ATM, Chk2 phosphorylates various downstream substrates that control transitions between different cell cycle phases. ymilab.comnih.gov By halting the cell cycle, cells gain valuable time to repair damaged DNA before replication or division, thereby maintaining genomic integrity. ymilab.comfishersci.chharvard.eduresearchgate.netmrc.ac.uknih.gov

Key downstream targets of Chk2 involved in cell cycle control include the Cdc25 family of phosphatases (Cdc25A and Cdc25C). ymilab.comnih.gov These phosphatases are critical for activating cyclin-dependent kinases (CDKs) that drive cell cycle transitions. By phosphorylating and inhibiting Cdc25 phosphatases, activated Chk2 prevents the activation of CDKs, leading to cell cycle arrest, notably at the G1/S and G2/M checkpoints. ymilab.comnih.gov

Inhibition of Chk2 by NSC 109555 disrupts this regulatory mechanism. Research has shown that NSC 109555 can inhibit the phosphorylation of Chk2 substrates like histone H1 and Cdc25C in vitro. researchgate.netmrc.ac.uk Cellular studies have further demonstrated that NSC 109555 significantly suppresses gemcitabine-induced phosphorylation of Chk2 at Thr68 and Ser516 and partly suppresses the phosphorylation of Cdc25A at Ser79 in pancreatic cancer cells. These findings indicate that NSC 109555 interferes with the Chk2-mediated signaling cascade that controls cell cycle progression following DNA damage.

The impact of NSC 109555 on cell cycle modulation is also reflected in its effects on cell proliferation. Studies have shown that NSC 109555 can inhibit the growth of leukemia cells. Furthermore, NSC 109555 has been observed to potentiate the cytotoxic effects of DNA-damaging agents such as gemcitabine (B846) in various cancer cell lines, including pancreatic adenocarcinoma cells. mrc.ac.uk This potentiation is likely linked to the abrogation of cell cycle checkpoints by Chk2 inhibition, preventing damaged cells from undergoing repair and promoting their demise. nih.gov

The following table summarizes some of the observed inhibitory effects of NSC 109555 on Chk2 and its substrates:

| Target | Assay Type | IC₅₀ (nM) | Reference |

| Chk2 | In vitro kinase assay | 200-240 | harvard.edu |

| Histone H1 (Chk2 substrate) | In vitro phosphorylation | 240 | |

| Cdc25C (Chk2 substrate) | Cellular phosphorylation | 260 | mrc.ac.uk |

| Chk1 | In vitro kinase assay | >10000 |

Apoptosis Induction in Response to DNA Damage

In addition to mediating cell cycle arrest, the Chk2-dependent DNA damage response pathway can trigger apoptosis when the level of DNA damage is too extensive to be repaired. ymilab.comfishersci.chharvard.eduresearchgate.netmrc.ac.uknih.gov Chk2 contributes to the induction of apoptosis through both p53-dependent and p53-independent mechanisms. ymilab.com

In the p53-dependent pathway, Chk2 is reported to phosphorylate p53, a key tumor suppressor protein, leading to its stabilization and accumulation. ymilab.com Accumulated p53 can then activate the transcription of pro-apoptotic genes, ultimately leading to programmed cell death. While some studies have debated the absolute requirement of Chk2 for p53 stabilization, its role in modulating p53 activity in response to certain types of DNA damage is supported by research. ymilab.com

Chk2 also participates in p53-independent apoptotic pathways. It has been shown to phosphorylate other proteins involved in apoptosis, such as the transcription factor E2F1 and the tumor suppressor PML, promoting their pro-apoptotic functions. Furthermore, Chk2 has been implicated in regulating the release of the antiapoptotic protein survivin from mitochondria following DNA damage. ymilab.com Inhibition or genetic targeting of Chk2 can prevent survivin release, thereby enhancing DNA damage-induced apoptosis in tumor cells. ymilab.com

The inhibition of Chk2 by NSC 109555 can modulate these apoptotic pathways. By interfering with Chk2 activity, NSC 109555 can impact the phosphorylation status of its pro-apoptotic substrates and influence the balance between cell survival and death signals. ymilab.com The observation that NSC 109555 can induce autophagy in leukemia cells suggests an impact on cellular processes related to cell death and survival.

Preclinical studies with Chk2 inhibitors, including the chemotype represented by NSC 109555, suggest a potential to enhance the efficacy of DNA-damaging therapies by promoting apoptosis in cancer cells. ymilab.comharvard.edumrc.ac.uk Inhibition of Chk2 has been proposed as a strategy to sensitize p53-deficient tumors to DNA-damaging agents, as these tumors often rely more heavily on Chk2-mediated checkpoints. ymilab.comharvard.edumrc.ac.uk Conversely, inhibiting Chk2 in normal tissues might offer protection against the apoptotic side effects of chemotherapy and radiation, potentially improving the therapeutic index of these treatments. ymilab.comharvard.edumrc.ac.uk While studies directly detailing NSC 109555's effects on apoptosis induction in various models are integral to understanding its full biological profile, its function as a Chk2 inhibitor places it within the context of these established Chk2-mediated apoptotic pathways.

Preclinical Investigations and Therapeutic Implications of Nsc 109555

Sensitization of Cancer Cells to DNA-Damaging Agents

Investigations have explored the capacity of NSC 109555 to enhance the sensitivity of cancer cells to agents that induce DNA damage. This sensitization is a critical area of study for potentially improving the efficacy of existing cancer therapies.

Potentiation of Chemotherapeutic Agents (e.g., Gemcitabine) in Various Cancer Types

NSC 109555 has been shown to potentiate the cytotoxic effects of certain chemotherapeutic agents, particularly gemcitabine (B846), in specific cancer cell lines. caymanchem.commedchemexpress.comnih.govmedchemexpress.com This effect has been notably observed in pancreatic cancer cell lines. caymanchem.commedchemexpress.comnih.gov

Studies have demonstrated that the combination of NSC 109555 and gemcitabine results in a synergistic antitumour effect in several pancreatic cancer cell lines, including MIA PaCa-2, CFPAC-1, Panc-1, and BxPC-3. caymanchem.commedchemexpress.comnih.gov This potentiation suggests that inhibiting Chk2 with NSC 109555 can enhance the effectiveness of gemcitabine in these cellular contexts. nih.gov

Enhancement of Cytotoxicity and Apoptosis

The combination of NSC 109555 and gemcitabine has been shown to significantly enhance cytotoxicity and induce apoptotic cell death in pancreatic cancer cells. nih.gov This enhanced cell killing effect is a key indicator of the potential therapeutic benefit of combining NSC 109555 with gemcitabine. nih.gov

Evidence for increased apoptosis includes the induction of apoptotic cell death and a significant increase in caspase-3/7 activities in pancreatic cancer cells treated with the combination compared to either agent alone. nih.gov Western blot analysis has also shown increased cleavage of poly-ADP-ribose-polymerase (PARP), another marker of apoptotic cell death, following treatment with the gemcitabine/NSC 109555 combination. nih.gov

The synergistic cytotoxic effect of NSC 109555 and gemcitabine has been observed across a range of concentrations, with synergy calculated using software like CalcuSyn. nih.gov

| Cancer Cell Line | Observed Effect with Gemcitabine + NSC 109555 |

| MIA PaCa-2 | Potentiated cytotoxicity, Increased apoptosis |

| CFPAC-1 | Potentiated cytotoxicity |

| Panc-1 | Potentiated cytotoxicity |

| BxPC-3 | Potentiated cytotoxicity, Increased apoptosis |

Generation of Reactive Oxygen Species (ROS)

The combination of gemcitabine and NSC 109555 has been found to significantly increase the level of intracellular reactive oxygen species (ROS) in pancreatic cancer cells, such as MIA PaCa-2. caymanchem.commedchemexpress.comnih.govmedchemexpress.eu The generation of ROS appears to play a role in the observed increase in apoptotic cell death and cytotoxicity. nih.gov Inhibition of ROS generation by agents like N-acetyl cysteine (NAC) has been shown to significantly reverse the apoptotic and cytotoxic effects of the gemcitabine/NSC 109555 combination. nih.gov

Radiosensitization in Tumor Cell Lines

While the derivative PV1019, an analog of NSC 109555, has shown synergistic antiproliferative activity with radiation in human tumor cell lines pdbj.orgaacrjournals.orgnih.govresearchgate.net, specific detailed data on the radiosensitizing effects of NSC 109555 itself in tumor cell lines is limited in the available information. Checkpoint kinase inhibitors, in general, are explored for their potential to enhance the sensitivity of tumor cells to radiation by abrogating cell cycle checkpoints and inhibiting DNA damage repair. mdpi.comnih.gov

Overcoming Resistance Mechanisms in Specific Cancer Contexts

NSC 109555, as a Chk2 inhibitor, operates within the DNA damage response pathway. aacrjournals.org Inhibition of Chk2 has been proposed as a strategy to sensitize cancer cells to DNA-damaging agents, particularly in contexts where the p53 pathway may be deficient, as cancer cells with p53 mutations may rely more heavily on other checkpoints like those controlled by Chk2. aacrjournals.orgoncotarget.com While NSC 109555 potentiates gemcitabine in pancreatic cancer cells, including those that may exhibit resistance, the specific mechanisms by which NSC 109555 overcomes established resistance mechanisms beyond its general role in potentiation via Chk2 inhibition are not extensively detailed for this compound in the provided information. nih.govmedchemexpress.com

Evaluation of NSC 109555 in Preclinical Disease Models

Antiproliferative Activity in Leukemia Models

NSC 109555 has demonstrated antiproliferative activity in various leukemia models, notably in murine L1210 leukemia wikipedia.org. While the precise molecular mechanism underlying this effect has been suggested to involve interference with polyamine function or inhibition of DNA polymerase at high concentrations, its identification as a selective Chk2 inhibitor provides a more defined potential mechanism wikipedia.org. Inhibition of Chk2 can disrupt cell cycle checkpoints and impair DNA repair in cancer cells, particularly those with existing genomic instability or defects in other DDR pathways, leading to reduced proliferation or increased cell death citeab.comwikipedia.orgguidetopharmacology.org. The National Cancer Institute (NCI) Developmental Therapeutics Program has included NSC 109555 in its screening programs, evaluating its antiproliferative activity across a diverse panel of cancer cell lines, including those derived from leukemia wikipedia.orgresearchgate.net.

Role in Protecting Normal Tissues from DNA Damage-Induced Toxicity

A significant implication of Chk2 inhibition by compounds like NSC 109555 is the potential to protect normal tissues from the toxic effects of DNA-damaging agents used in chemotherapy and radiotherapy citeab.comwikipedia.orgguidetopharmacology.orgamericanelements.comnih.gov. In normal cells, Chk2 activation in response to DNA damage can trigger p53-mediated apoptosis, a mechanism contributing to the side effects observed with genotoxic cancer treatments citeab.comamericanelements.com. By inhibiting Chk2, NSC 109555 may block this apoptotic pathway in normal cells, thereby reducing treatment-induced toxicity without necessarily compromising the efficacy against cancer cells, especially those with deficient p53 function citeab.comamericanelements.com. This concept is supported by studies in Chk2-null mice, which exhibit increased survival following exposure to ionizing radiation wikipedia.org. Furthermore, a derivative of NSC 109555, PV1019, has shown the ability to protect normal mouse thymocytes from ionizing radiation-induced apoptosis americanelements.com.

Implications for Combination Therapy Strategies

The role of NSC 109555 as a Chk2 inhibitor positions it as a promising candidate for combination therapy strategies aimed at enhancing the efficacy of existing cancer treatments and potentially mitigating their side effects citeab.comwikipedia.orgguidetopharmacology.orgamericanelements.comnih.govthegoodscentscompany.comhznu.edu.cnciteab.comciteab.comciteab.comuni.lu.

Integration with DNA Topoisomerase Inhibitors

Combining Chk2 inhibitors with DNA topoisomerase inhibitors, a class of widely used chemotherapeutic agents that induce DNA damage, has shown preclinical promise citeab.comwikipedia.orgamericanelements.comnih.govthegoodscentscompany.comciteab.com. Topoisomerase inhibitors, such as topotecan (B1662842) and camptothecin (B557342) (Topoisomerase I inhibitors) or etoposide (B1684455) (a Topoisomerase II inhibitor), create DNA strand breaks that activate the DDR pathway, including Chk2 wikipedia.orgnih.govidrblab.net. Inhibition of Chk2 in combination with these agents can abrogate cell cycle checkpoints, preventing damaged cancer cells from repairing DNA and leading to increased cell death citeab.comwikipedia.orgguidetopharmacology.org. Preclinical investigations have examined NSC 109555 in combination with topotecan wikipedia.org. A derivative, PV1019, has demonstrated synergistic antiproliferative activity when combined with topotecan and camptothecin in human tumor cell lines americanelements.com. Studies with other Chk1/Chk2 inhibitors, such as AZD7762, have also shown synergistic antiproliferative effects with topoisomerase I inhibitors like LMP-400 citeab.com. Conversely, research suggests that targeting Chk2 may offer protection against toxicity induced by Topoisomerase II inhibitors but not necessarily Topoisomerase I inhibitors nih.gov.

Synergistic Effects with Other Targeted Therapies

Beyond topoisomerase inhibitors, NSC 109555 and other Chk2 inhibitors have been investigated for synergistic effects with various other targeted therapies and conventional chemotherapeutic agents guidetopharmacology.orgthegoodscentscompany.comciteab.com. NSC 109555 has been reported to enhance the cytotoxic effect of cisplatin (B142131) in pancreatic cancer cells guidetopharmacology.org. Chk2 inhibitors have also been shown to potentiate the effects of gemcitabine in pancreatic cancer cell lines, demonstrating strong synergistic antitumor effects thegoodscentscompany.com. The rationale for such combinations often lies in targeting complementary pathways involved in DNA repair, cell cycle control, or survival, thereby overcoming resistance mechanisms and improving therapeutic outcomes hznu.edu.cnciteab.com. For instance, co-targeting DDR kinases, including CHK2 with NSC 109555, has been explored to sensitize BRCA1-negative breast cancer cells to PARP inhibitors like olaparib (B1684210) citeab.com. These findings highlight the potential for NSC 109555, as a Chk2 inhibitor, to be integrated into multi-drug regimens to achieve synergistic antitumor effects.

Illustrative Data:

While detailed raw data tables for NSC 109555 across all these combinations were not extensively available in the provided snippets, the reported findings indicate synergistic effects. As an example of how such data might be presented, a table summarizing synergistic interactions could include information on the cell line, the combination partners, and a measure of synergy (e.g., synergy score or dose reduction index), if available in the source material.

Example Table Structure (Illustrative - data points are conceptual based on text descriptions):

| Cell Line Model | Combination Partner | Observed Effect | Supporting Reference |

| Murine L1210 (Leukemia) | NSC 109555 (single agent) | Antiproliferative | wikipedia.org |

| Human Tumor Cell Lines | PV1019 + Topotecan | Synergistic Antiprolif. | americanelements.com |

| Human Tumor Cell Lines | PV1019 + Camptothecin | Synergistic Antiprolif. | americanelements.com |

| Human Tumor Cell Lines | PV1019 + Radiation | Synergistic Antiprolif. | americanelements.com |

| MIA PaCa-2 (Pancreatic) | NSC 109555 + Cisplatin | Enhanced Cytotoxicity | guidetopharmacology.org |

| Pancreatic Cancer Cells | NSC 109555 + Gemcitabine | Strong Synergistic | thegoodscentscompany.com |

| BRCA1-negative Breast | NSC 109555 + Olaparib | Tested for Sensitization | citeab.com |

| HT29 (Colon Carcinoma) | AZD7762 + LMP-400 | Synergistic Antiprolif. | citeab.com |

Note: The specific synergy metrics (scores, indices) were not consistently available across snippets and are not included in this illustrative table.

Further detailed research findings often involve cellular and molecular analyses, such as the impact of NSC 109555 on Chk2 phosphorylation, downstream targets (e.g., Cdc25A, HDMX), cell cycle progression, and induction of apoptosis, particularly in the context of combination treatments wikipedia.orgamericanelements.com.

Advanced Research Methodologies Applied to Nsc 109555 Studies

High-Throughput Screening and Lead Compound Identification

The initial identification of NSC 109555 as a potential inhibitor of Chk2 was achieved through high-throughput screening (HTS). nih.gov This process involved screening a large library of over 100,000 compounds from the National Cancer Institute (NCI) Developmental Therapeutics Program. A fluorescence polarization assay, specifically immobilized metal ion affinity-based fluorescence polarization (IMAP), was utilized for this screening. This assay measures the phosphorylation of a fluorescently linked substrate by Chk2, allowing for the detection of compounds that inhibit this activity. NSC 109555 was identified as a lead compound from this screen, representing a novel chemical structure (chemotype) for a Chk2 inhibitor. nih.gov

In Vitro Kinase Assays and Kinase Profiling

Following its identification, the inhibitory activity and selectivity of NSC 109555 were characterized using in vitro kinase assays and kinase profiling experiments. medchemexpress.com These assays confirmed that NSC 109555 specifically inhibits Chk2 kinase activity. medchemexpress.com Data from cell-free kinase assays indicate that NSC 109555 is a potent ATP-competitive inhibitor of Chk2 with an IC50 value of approximately 200-240 nM. caymanchem.commedchemexpress.comnih.gov

Kinase profiling experiments further assessed the selectivity of NSC 109555 against a panel of other kinases. caymanchem.commedchemexpress.com While demonstrating selectivity over Chk1 and a panel of 16 other kinases, NSC 109555 was found to inhibit Brk, c-Met, IGFR, and LCK with varying IC50 values. caymanchem.commedchemexpress.com

The inhibition of Chk2 by NSC 109555 was shown to be competitive with respect to ATP. researchgate.net In vitro kinase assays using recombinant Chk2 and histone H1 as a substrate demonstrated that NSC 109555 inhibits the phosphorylation of histone H1 by Chk2 with an IC50 of 240 nM. caymanchem.commedchemexpress.com

Table 1: In Vitro Kinase Inhibition Data for NSC 109555

| Kinase | Inhibition Type | IC50 (nM) |

| Chk2 | ATP-competitive | 200-240 |

| Chk1 | - | >10000 (Not inhibited) medchemexpress.com |

| Brk | - | 210 |

| c-Met | - | 6000 |

| IGFR | - | 7400 |

| LCK | - | 7100 |

Advanced Structural Biology Techniques

Structural biology techniques have been crucial in elucidating the binding mode of NSC 109555 to Chk2 and providing insights for the rational design of improved inhibitors. nih.govnih.govproteopedia.orgnih.gov

X-ray Crystallography of Chk2-Inhibitor Complexes

X-ray crystallography has been employed to determine the crystal structure of the catalytic domain of Chk2 in complex with NSC 109555. nih.govproteopedia.orgnih.gov Obtaining diffraction-quality crystals of the Chk2-NSC 109555 complex initially proved challenging, necessitating the use of streak seeding with pre-grown Chk2-ADP crystals. nih.gov The resulting crystals diffracted X-rays to a resolution of 2.05 Å. nih.gov The structure was solved by molecular replacement using the coordinates of the Chk2-ADP complex (PDB code: 2CN5) as a search model. nih.gov

The crystal structure (PDB code: 2W0J) confirmed that NSC 109555 binds to the ATP-binding pocket of Chk2, consistent with its classification as an ATP-competitive inhibitor. nih.govproteopedia.orgnih.gov The structure revealed that the inhibitor interacts with the ATP-binding pocket in an elongated conformation. nih.gov Notably, the observed binding mode in the crystal structure differed from initial predictions made by computational molecular modeling. nih.gov The structure showed hydrogen bonding interactions, particularly anchoring of the guanidinium (B1211019) terminus of NSC 109555 to Glu273 on the C-α helix of Chk2. nih.gov This detailed structural information provides a template for structure-assisted design of new Chk2 inhibitors. nih.govproteopedia.org

Table 2: X-ray Crystallography Data for Chk2-NSC 109555 Complex (PDB: 2W0J)

| Parameter | Value |

| Resolution (Å) | 2.05 |

| Space Group | P3221 |

| Unit Cell Dimensions | a=b=90.9, c=93.5 |

| Rwork/Rfree | 0.22/0.25 |

| Ligand | NSC 109555 |

| PDB Code | 2W0J |

Computational Molecular Modeling and Dynamics Simulations

Computational molecular modeling, including docking studies and molecular dynamics simulations, has been used in conjunction with experimental methods to study the interaction of NSC 109555 with Chk2. deepdyve.comresearchgate.netgtu.edu.trmdpi.comnih.govnih.govrsc.orguniversiteitleiden.nl Initial molecular docking of NSC 109555 into the ATP binding site of Chk2 supported the hypothesis of competitive inhibition with respect to ATP. These early computational models predicted a different binding conformation for NSC 109555 compared to what was later observed in the crystal structure. nih.gov Specifically, computational methods had predicted a "horse-shoe" conformation with hydrogen bonds to residues like Leu226, Asp311, Asp328, and Glu351, whereas the crystal structure revealed an extended conformation with a key interaction with Glu273. nih.gov

While specific detailed findings of molecular dynamics simulations solely focused on NSC 109555 and Chk2 were not extensively detailed in the search results, molecular dynamics simulations are a standard technique in computational chemistry and molecular modeling used to study the dynamic behavior of molecules, including protein-ligand complexes, over time. mdpi.comnih.govnih.govrsc.orguniversiteitleiden.nl Such simulations can provide insights into the stability of the complex, conformational changes, and the nature of interactions, complementing the static picture provided by X-ray crystallography. mdpi.comnih.govnih.govrsc.org

Cellular and Molecular Biology Techniques

Cellular and molecular biology techniques have been applied to investigate the effects of NSC 109555 on cell function, particularly in the context of Chk2 inhibition.

Cell Viability and Apoptosis Assays (e.g., Caspase Activity, Annexin V Staining)

Cell viability assays, such as the MTT assay, have been used to assess the impact of NSC 109555 on cell growth and survival. researchgate.netiiarjournals.orgcellgs.com Studies have shown that NSC 109555 can inhibit the growth of certain cell lines, such as L1210 leukemia cells, in vitro. caymanchem.commedchemexpress.com

Apoptosis assays are employed to determine if NSC 109555 induces programmed cell death. Techniques like measuring caspase activity and Annexin V staining are commonly used for this purpose. nih.govsonybiotechnology.combiolegend.comdntb.gov.uabdbiosciences.comsigmaaldrich.comnih.gov Caspase-3/7 activity assays measure the activation of these executioner caspases, which are key mediators of apoptosis. nih.govnih.gov Annexin V staining, often used in conjunction with a vital dye like propidium (B1200493) iodide (PI) or 7-amino-actinomycin D (7-AAD), detects the translocation of phosphatidylserine (B164497) to the outer cell membrane, an early event in apoptosis. nih.govsonybiotechnology.combiolegend.combdbiosciences.comsigmaaldrich.com

Research has indicated that NSC 109555 can induce autophagy in L1210 leukemia cells in vitro. caymanchem.commedchemexpress.com Furthermore, in studies investigating the combination of NSC 109555 with gemcitabine (B846) in pancreatic cancer cells, co-treatment with NSC 109555 significantly enhanced gemcitabine-induced apoptotic cell death. nih.gov This was evidenced by a marked increase in caspase-3/7 activity and an increase in early apoptotic cells detected by Annexin V/PI staining in cell lines such as MIA PaCa-2 and BxPC-3. nih.gov NSC 109555 was also shown to reduce gemcitabine-induced increases in Chk2 phosphorylation in these cells. researchgate.netnih.gov

Table 3: Cellular Effects of NSC 109555

| Cell Line | Observed Effect | Assay Method(s) Used |

| L1210 leukemia | Inhibition of growth, Induction of autophagy | Cell viability assay, Autophagy assessment (details not in snippets) caymanchem.commedchemexpress.com |

| MIA PaCa-2 | Enhances gemcitabine-induced apoptosis | Caspase-3/7 activity, Annexin V/PI staining, Western blot (for Chk2 phosphorylation) researchgate.netnih.gov |

| BxPC-3 | Enhances gemcitabine-induced apoptosis | Caspase-3/7 activity, Annexin V/PI staining (for MIA PaCa-2) nih.gov |

| SUM149PT (Breast Cancer) | Did not potentiate olaparib (B1684210) effect on cell viability | MTT assay iiarjournals.org |

Genetic Manipulation Techniques (e.g., siRNA-mediated Knockdown)

Genetic manipulation techniques, such as those utilizing small interfering RNA (siRNA), are valuable tools for investigating the functional role of specific genes and their involvement in cellular pathways affected by chemical compounds horizondiscovery.comcreative-biolabs.com. siRNA-mediated knockdown involves introducing synthetic RNA duplexes into cells to specifically target and induce the degradation of a particular messenger RNA (mRNA), thereby reducing the expression of the corresponding protein horizondiscovery.comcreative-biolabs.com.

Research involving the NSC 109555 chemotype has utilized genetic manipulation to explore the role of its target, Chk2. Studies have shown that both the NSC 109555 derivative PV1019 and Chk2 small interfering RNAs can exert antiproliferative activity in cancer cells that exhibit high Chk2 expression researchgate.net. This finding suggests that inhibiting Chk2 activity pharmacologically (with compounds like PV1019) or reducing its expression genetically (with siRNA) can lead to similar cellular outcomes researchgate.net.

In Vivo Pharmacological Studies in Animal Models

In vivo pharmacological studies using animal models are essential for evaluating the effects of chemical compounds in a complex biological system and assessing their potential as therapeutic agents primanexus.com.mycn-bio.com. These studies can provide insights into a compound's efficacy, mechanism of action, and effects on disease progression within a living organism.

While direct in vivo data specifically for NSC 109555 was not prominently found in the search results within the allowed scope, studies on its derivative, PV1019, provide an example of how the NSC 109555 chemotype has been investigated in vivo. PV1019 was tested in normal mouse thymocytes and demonstrated a protective effect against ionizing radiation-induced apoptosis researchgate.net. This indicates that in vivo experiments were conducted to evaluate the pharmacological activity of this related compound in a relevant biological context researchgate.net.

Future Directions and Translational Perspectives for Nsc 109555 Research

Development of Next-Generation Chk2 Inhibitors Based on NSC 109555 Chemotype

The initial identification of NSC 109555 highlighted a novel structural class for Chk2 inhibition . While potent in biochemical assays with an IC50 of 240 nM, NSC 109555 exhibited poor cellular activity, likely due to its physicochemical properties, such as its double charge and high polarity, which could hinder cell penetration and potentially lead to off-target effects nih.govnih.govnih.gov. This limitation underscored the need for developing analogs with improved cellular permeability and pharmacokinetic profiles while maintaining or enhancing potency and selectivity for Chk2 nih.govresearchgate.net.

Structure-assisted drug design, leveraging the co-crystal structure of NSC 109555 bound to the Chk2 catalytic domain, has been a key strategy in this endeavor nih.govnih.gov. This structural information revealed detailed interactions within the ATP-binding pocket and identified a unique hydrophobic pocket near the binding site, offering opportunities for rational design of analogs with higher binding affinity and greater selectivity nih.govnih.gov.

One successful example of this approach is the development of PV1019 (NSC 744039), a derivative of NSC 109555 researchgate.netjax.org. PV1019 was designed to improve cellular activity while retaining Chk2 selectivity researchgate.net. Structural modifications, such as the removal of one guanidylhydrazone group and the incorporation of a 7-nitroindole (B1294693) motif, resulted in a cell-penetrant molecule with improved affinity and conserved selectivity for Chk2 jax.orgmdpi.com. PV1019 demonstrated cellular Chk2 inhibition, inhibiting autophosphorylation and phosphorylation of downstream targets like Cdc25C and HDMX in response to DNA damage jax.org. It also showed synergistic antiproliferative activity with chemotherapeutic agents and radiation in human tumor cell lines and protected normal cells from radiation-induced apoptosis jax.org.

Further research continues to focus on synthesizing and testing additional analogs of NSC 109555 and PV1019, aiming to identify compounds with optimal potency, selectivity, and pharmacokinetic properties for potential clinical translation nih.govnih.gov. The structural insights provided by NSC 109555 remain a valuable template for the rational design of novel Chk2 inhibitors nih.govnih.gov.

Below is a table summarizing the in vitro potency of NSC 109555 and a developed analog:

| Compound | Target | IC₅₀ (in vitro) |

| NSC 109555 | Chk2 | 240 nM |

| PV1019 | Chk2 | 138 nM |

*Data compiled from cited research findings nih.gov.

Exploration of Novel Therapeutic Applications Beyond Checkpoint Inhibition

While the primary focus of NSC 109555 and its analogs has been on modulating the DNA damage checkpoint pathway through Chk2 inhibition, there is potential for exploring novel therapeutic applications beyond this traditional role.

Chk2 plays a crucial role in the DNA damage response, leading to cell cycle arrest or apoptosis nih.govnih.govproteopedia.org. Inhibiting Chk2 has been primarily investigated as a strategy to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation, particularly in p53-deficient tumors jax.org. This is based on the rationale that inhibiting the Chk2-mediated checkpoint can prevent DNA repair and push damaged cancer cells towards apoptosis .

However, the intricate network of proteins that Chk2 interacts with and its involvement in various cellular processes suggest potential for broader applications proteopedia.org. Chk2 is involved in phosphorylating numerous substrates, including those involved in DNA repair (like BRCA1 and BRCA2), apoptosis (like p53 and PML), and cell cycle regulation (like Cdc25A and Cdc25C) proteopedia.orgaacrjournals.org.

Exploring therapeutic applications beyond checkpoint inhibition could involve investigating the impact of NSC 109555-based inhibitors on:

DNA Repair Pathways: Modulating specific DNA repair mechanisms, such as homologous recombination, through Chk2 inhibition could have therapeutic implications in contexts beyond sensitizing to DNA-damaging agents proteopedia.org.

Apoptosis Induction: While related to checkpoint abrogation, directly targeting Chk2 to promote apoptosis in specific cancer subtypes, independent of external DNA damage, could be explored proteopedia.org.

Synthetic Lethality: Investigating combinations of Chk2 inhibitors with inhibitors of other pathways, such as PARP inhibitors, to exploit synthetic lethality in cancers with specific genetic deficiencies (e.g., BRCA1/2 mutations) represents a promising avenue aacrjournals.org.

Modulation of Tumor Microenvironment: Although less directly linked to Chk2's canonical function, exploring potential indirect effects of Chk2 inhibition on the tumor microenvironment or immune responses could uncover novel applications.

Early research with NSC 109555 and its derivatives has already hinted at broader effects, such as the antiproliferative activity observed in certain leukemia cells and the potentiation of gemcitabine-induced cytotoxicity in pancreatic cancer cells medchemexpress.com. These findings suggest that the therapeutic potential of this chemotype may extend beyond simply abrogating the G2 checkpoint.

Integration of NSC 109555 Research into Broader Drug Discovery Paradigms

The research surrounding NSC 109555 and the development of its analogs exemplify several key aspects of modern drug discovery paradigms. The journey from identifying a novel chemotype through high-throughput screening to utilizing structural biology for rational design and optimizing compounds for cellular activity reflects an integrated approach nih.govnih.govnih.govresearchgate.net.

Integrating NSC 109555 research into broader drug discovery paradigms involves:

Leveraging Structural Biology and Computational Approaches: The successful use of co-crystal structures for structure-assisted design of NSC 109555 analogs highlights the importance of structural biology in guiding the optimization of lead compounds nih.govnih.govnih.gov. Future efforts can further integrate computational methods like pharmacophore modeling and virtual screening to identify new potential inhibitors based on the NSC 109555 scaffold or to design novel chemotypes with similar binding characteristics nih.gov.

Phenotypic Screening and Target Deconvolution: While NSC 109555 was identified as a Chk2 inhibitor, exploring its effects or the effects of its analogs in phenotypic screens unrelated to DNA damage response could reveal unexpected therapeutic opportunities and require subsequent target deconvolution mdpi.com.

Combination Therapies: The observed synergy between NSC 109555 derivatives and conventional chemotherapies underscores the importance of evaluating novel agents within the context of combination therapies jax.orgmedchemexpress.com. Future drug discovery efforts should prioritize identifying rational drug combinations based on the mechanism of action of Chk2 inhibitors and the specific vulnerabilities of different cancer types aacrjournals.org.

Translational Research and Biomarker Identification: Moving forward, integrating preclinical research on NSC 109555 analogs with translational studies is crucial. Identifying biomarkers that predict response to Chk2 inhibition, either alone or in combination therapies, will be essential for patient stratification and successful clinical development oncotarget.com.

Addressing Challenges in Kinase Inhibitor Development: The development of NSC 109555 analogs also contributes to the broader understanding of challenges in developing selective kinase inhibitors. Overcoming issues like off-target effects and achieving desired pharmacokinetic profiles are general challenges in this field, and the lessons learned from optimizing the NSC 109555 chemotype can inform other kinase inhibitor programs aacrjournals.org.

The research initiated with the discovery of NSC 109555 continues to contribute valuable insights into Chk2 biology and the development of targeted therapies. The ongoing efforts to refine this chemotype and explore its full therapeutic potential exemplify the iterative and multidisciplinary nature of modern drug discovery.

Q & A

Q. What is the structural basis for NSC 109555's inhibition of Chk2, and how does this inform experimental design?

NSC 109555 binds to the ATP-binding pocket of Chk2, forming hydrogen bonds with Glu302 and water-mediated interactions with the hinge region (residues Leu227–Gly229) . The crystal structure (PDB: 2WoJ) reveals a resolution of 2.05 Å, with an average B-factor of 57.6 Ų for the inhibitor, indicating stable binding . For experimental validation, use kinase assays (e.g., IMAP Screening Express Kit) with ATP concentrations adjusted to physiological levels (1–10 mM) to account for competitive inhibition . Ensure crystallization conditions mimic the reported setup: 22-ID X-ray source, P321 space group, and 4°C overnight crystal growth .

Q. How do biochemical assays differentiate NSC 109555’s potency and selectivity for Chk2?

Use fluorescence polarization assays to measure inhibition of Chk2 autophosphorylation (IC50 = 240 nM) and substrate phosphorylation (e.g., Cdc25C, IC50 = 260 nM) . Compare against off-target kinases (e.g., Chk1, RSK2) to confirm selectivity. For example, NSC 109555 shows >200-fold selectivity for Chk2 over Chk1 (IC50 >55 µM for Chk1) . Include Lineweaver-Burk analysis to confirm ATP-competitive inhibition and assess dose-response curves under varying ATP concentrations .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NSC 109555’s biochemical potency and poor cellular activity?

NSC 109555’s bisguanidine structure imparts high polarity, limiting cell permeability . To address this, design analogs with reduced charge (e.g., PV1019, a mono-guanidinohydrazine) and evaluate cellular uptake via LC-MS or radiolabeled tracing . Use molecular dynamics simulations to predict logP/logD values and prioritize derivatives with improved membrane permeability. Validate using cell-based assays (e.g., γH2AX foci reduction in Chk2-dependent models) .

Q. What experimental strategies validate Chk2 inhibition specificity in complex biological systems?

Combine genetic knockdown (siRNA/shRNA) with pharmacological inhibition to confirm on-target effects. For example, compare NSC 109555’s activity in Chk2<sup>+/+</sup> vs. Chk2<sup>−/−</sup> cell lines . Use orthogonal assays like thermal shift profiling (CETSA) to monitor target engagement in lysates or live cells . Cross-validate with phosphoproteomics to identify Chk2-specific substrate phosphorylation (e.g., BRCA1 Thr68) .

Q. How can structural data guide the optimization of NSC 109555 derivatives for enhanced potency?

Leverage high-resolution co-crystal structures (e.g., Chk2-PV1531 at 1.77 Å) to identify critical interactions. For instance, PV1531’s N-hydroxyl moiety forms hydrogen bonds with Glu273, lowering pKa and enhancing cellular uptake . Perform SAR studies by systematically modifying the guanidine head group and indole substituents. Test derivatives in kinase panels (≥50 kinases) to ensure selectivity and use in vitro ADME assays (e.g., microsomal stability) to prioritize candidates .

Methodological Best Practices

Q. What statistical and validation frameworks ensure robustness in NSC 109555 studies?

Apply Two-Way ANOVA with Bonferroni correction for dose-response and time-course experiments . Report Rfree values (<0.25) in crystallography studies to validate model refinement . For biochemical assays, include Z’-factor calculations (>0.5) to confirm assay robustness . Follow NSFC guidelines for research design: define hypotheses using recent literature, detail data collection methods (e.g., SDS-PAGE purity >90%, LC-ESI-MS validation), and disclose unpublished results .

Q. How should researchers design studies to explore NSC 109555’s synergy with DNA-damaging agents?

Use combination index (CI) analysis in clonogenic survival assays with topoisomerase inhibitors (e.g., camptothecin) or radiation . Monitor synergistic effects via γH2AX kinetics and apoptosis markers (e.g., cleaved PARP). For in vivo models, employ xenografts with Chk2-overexpressing tumors and quantify potentiation using tumor growth delay metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.